2-Amino-3-bromo-5-chlorobenzonitrile

Medicinal Chemistry ADME Prediction Physicochemical Property

Regioisomer misidentification in polysubstituted benzonitriles risks divergent cross-coupling yields and failed biological activity. 2-Amino-3-bromo-5-chlorobenzonitrile is the verified 3-bromo-5-chloro regioisomer, essential for anthranilic diamide insecticide and kinase inhibitor synthesis. - Enables sequential Pd-catalyzed functionalization: Br first, then Cl - Predicted LogP 3.24, PSA 50 Ų for CNS drug design - Crystalline solid (mp 138-140°C) for reliable handling and crystallography. Bulk stock available for medicinal chemistry and agrochemical R&D programs.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 914636-84-3
Cat. No. B1290257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-chlorobenzonitrile
CAS914636-84-3
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)N)Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2
InChIKeyBWYLAELWYGJTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromo-5-chlorobenzonitrile: Halogenated Aniline Building Block


2-Amino-3-bromo-5-chlorobenzonitrile (C₇H₄BrClN₂, MW 231.48 g/mol) is a polysubstituted aromatic building block featuring a primary amine and ortho-bromo and meta-chloro substituents on a benzonitrile core [1]. Its predicted physicochemical properties include an ACD/LogP of 3.24, a calculated boiling point of 303.7±42.0 °C, and a polar surface area of 50 Ų, with full compliance to Lipinski's Rule of 5 [1]. The compound is supplied with commercial purity specifications ranging from 95% to 98% .

Polysubstituted aromatic building block — primary amine handle with ortho-bromo and meta-chloro substitution on a benzonitrile core

Sequential cross-coupling ready — orthogonal halogen reactivity supports staged diversification at bromo then chloro positions

Lipinski-compliant profile — reported physicochemical range supports medicinal chemistry and agrochemical intermediate workflows

2-Amino-3-bromo-5-chlorobenzonitrile: Critical Substitution Pattern


While a range of amino-bromo-chloro-benzonitrile regioisomers share identical molecular formulas, their specific substitution patterns confer vastly different synthetic reactivities, crystallization behaviors, and physicochemical properties. For instance, the 3-bromo-5-chloro substitution in the target compound creates a distinct electronic environment compared to its 5-bromo-3-chloro analog, directly influencing the relative reactivity of the halogens in cross-coupling reactions and the pKa of the adjacent amino group . Similarly, swapping chlorine for fluorine in the 2-Amino-3-bromo-5-fluorobenzonitrile analog significantly reduces molecular weight (215.02 vs. 231.48 g/mol) and drastically alters lipophilicity and metabolic stability in downstream drug candidates [1]. Generic substitution with an in-class regioisomer without quantitative verification of its specific reactivity profile therefore risks divergent synthetic yields, unexpected crystal packing, or altered biological activity in the final product.

Regioisomer Mismatch

3-bromo-5-chloro substitution creates a distinct electronic environment vs. 5-bromo-3-chloro analogs; cross-coupling reactivity and amino pKa may shift, altering synthetic outcomes and downstream biological profiles.

Halogen-Swap Divergence

Replacing chlorine with fluorine in 2-Amino-3-bromo-5-fluorobenzonitrile significantly reduces molecular weight and shifts lipophilicity; metabolic stability and permeability profiles may not transfer across halogen analogs.

Generic Substitution Risk

In-class regioisomers sharing the same molecular formula may produce divergent synthetic yields, unexpected crystal packing, or altered reactivity; quantitative verification of the specific substitution pattern is advised before interchange.

Quantitative Evidence for 2-Amino-3-bromo-5-chlorobenzonitrile


Halogen-Specific LogP and ADME Impact

The predicted octanol-water partition coefficient (ACD/LogP) for 2-Amino-3-bromo-5-chlorobenzonitrile is 3.24 [1], a value that differs from structurally analogous compounds due to the distinct electronic contributions of bromine and chlorine atoms. This quantitative difference is meaningful for medicinal chemistry applications where lipophilicity is a primary driver of membrane permeability, plasma protein binding, and overall metabolic stability in lead optimization campaigns [1].

Halogen-Specific LogP
Context-dependent
Δ LogP = +0.12 units Target: 3.24 vs Comparator: 3.12
Supports regioisomer-dependent ADME profiling; measurable difference in predicted lipophilicity
Predicted values via ACD/Labs; experimental verification recommended for lead optimization
Medicinal Chemistry ADME Prediction Physicochemical Property

Synthetic Route from 2-Amino-5-chlorobenzonitrile

A key synthetic route for 2-Amino-3-bromo-5-chlorobenzonitrile involves the selective bromination of 2-amino-5-chlorobenzonitrile, a process that leverages the directing effects of the existing amino and chloro substituents to achieve regioselective functionalization . This contrasts with alternative routes that may require more complex or lower-yielding multi-step sequences for regioisomeric analogs [1]. While specific batch yields are vendor-dependent, the published method outlines a straightforward, two-step process starting from commercially available and inexpensive 2-amino-5-chlorobenzonitrile (CAS 5922-60-1) .

Synthetic Accessibility
Class-level
Bromination of 2-amino-5-chlorobenzonitrile — reported two-step route from bulk-available precursor
Reported synthetic route context; suggests favorable cost-of-goods profile vs. analogs requiring exotic starting materials
Vendor-dependent yields; verify at procurement scale
Organic Synthesis Process Chemistry Building Block

Boiling and Melting Points for Handling

The predicted boiling point of 2-Amino-3-bromo-5-chlorobenzonitrile is 303.7±42.0 °C at 760 mmHg, with an estimated melting point range of 138-140°C [1][2]. These values provide a quantitative baseline for establishing appropriate storage, handling, and reaction conditions, particularly when considering thermal processes like distillation or high-temperature reactions. The thermal properties differ from those of simpler mono-halogenated benzonitriles (e.g., 2-chlorobenzonitrile bp ~232°C), underscoring the influence of the amino and dual halogen substitution on intermolecular interactions [3].

Thermal Handling Profile
Predicted context
bp 303.7±42.0 °C mp 138–140 °C
Informs thermal process solvent selection and confirms solid form at ambient conditions
Boiling point predicted; melting point from supplier data — Δ ~+72 °C vs. mono-halogenated benzonitriles
Chemical Handling Process Safety Physical Property

2-Amino-3-bromo-5-chlorobenzonitrile Applications


Anthranilic Diamide Agrochemical Synthesis

2-Amino-3-bromo-5-chlorobenzonitrile serves as a direct precursor to 2-amino-3-bromo-5-chlorobenzoic acid via nitrile hydrolysis, a key intermediate in the construction of anthranilic diamide insecticides and fungicides [1]. The specific 3-bromo-5-chloro pattern is essential for the biological activity of the final diamide products, as documented in patent literature describing anthranilic diamide synthesis routes [2].

Chemoselective Cross-Coupling in Library Expansion

The presence of a bromine atom ortho to the amino group and a chlorine atom in the meta position allows for sequential, chemoselective cross-coupling reactions. The bromo substituent is more reactive in palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, enabling initial diversification at the ortho position while preserving the chloro group for subsequent functionalization. This strategy is valuable for generating libraries of substituted biaryl amines and heterocycles for drug discovery [1].

Halogen Bonding in Crystal Engineering

The distinct halogen substitution pattern (Br and Cl) on a single aromatic ring, coupled with the nitrile and amino functionalities, makes 2-Amino-3-bromo-5-chlorobenzonitrile a model system for investigating competitive halogen bonding and hydrogen bonding interactions in the solid state [1]. The compound's solid form (melting point 138-140°C) facilitates the growth of single crystals for X-ray diffraction studies aimed at understanding the hierarchy of non-covalent interactions in supramolecular architectures [2].

Kinase Inhibitors and CNS Agents Development

With a predicted LogP of 3.24 and a low polar surface area (50 Ų), 2-Amino-3-bromo-5-chlorobenzonitrile is positioned within the desirable physicochemical space for CNS drug candidates and ATP-competitive kinase inhibitors [1]. Its use as a building block in such programs allows medicinal chemists to introduce a dense, halogen-rich pharmacophore that can engage in critical hydrophobic interactions within a protein binding pocket while maintaining favorable membrane permeability [1].

Application
Selection Property
Validation Focus
Anthranilic diamide intermediate synthesis
Regiochemical substitution pattern
Hydrolysis reactivity and intermediate identity confirmation
Chemoselective cross-coupling library expansion
Orthogonal halogen reactivity (Br vs Cl)
Sequential coupling efficiency and site-selectivity verification
Crystal engineering model system
Multi-site non-covalent interaction profile
Halogen and hydrogen bonding hierarchy in solid-state structures
Kinase inhibitor and CNS-targeted library synthesis
Lipophilicity and polar surface area profile
Predicted permeability and binding-pocket compatibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-bromo-5-chlorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.